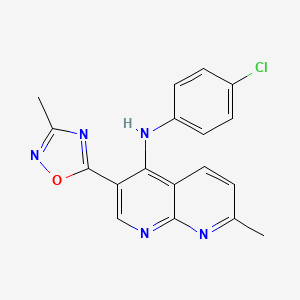

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine

Description

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a heterocyclic organic compound featuring a naphthyridine core substituted with a 4-chlorophenyl group, a methyl-oxadiazole moiety, and a methyl group. Structural determination tools like SHELX and ORTEP-3 are critical for analyzing such compounds, as they enable precise crystallographic refinement and visualization .

Properties

IUPAC Name |

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-10-3-8-14-16(23-13-6-4-12(19)5-7-13)15(9-20-17(14)21-10)18-22-11(2)24-25-18/h3-9H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOMXDMCTMGTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphthyridine core substituted with a chlorophenyl group and an oxadiazole moiety. The structural formula can be represented as follows:

This structure is pivotal in determining its biological interactions and efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown potent activity against various bacterial strains.

Table 1: Antibacterial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 2 µg/mL | |

| Compound B | S. aureus | 1 µg/mL | |

| Compound C | P. aeruginosa | 0.5 µg/mL |

The MIC values indicate that these compounds exhibit varying degrees of potency against key pathogens, suggesting that structural modifications can enhance antibacterial activity.

The mechanism underlying the antibacterial activity of these compounds often involves the inhibition of essential bacterial enzymes or pathways. For instance, studies have suggested that certain oxadiazole derivatives act as inhibitors of the fatty acid synthesis pathway in bacteria by targeting specific enzymes such as enoyl-acyl carrier protein reductase (ecKAS III) . This inhibition results in reduced bacterial growth and viability.

Case Study: Inhibition of ecKAS III

A notable study demonstrated that a related compound exhibited an IC50 value of 5.6 µM against ecKAS III, indicating strong inhibitory potential. This finding aligns with the observed antibacterial activity against multiple strains, reinforcing the hypothesis that enzyme inhibition is a critical mechanism for these compounds .

Cytotoxicity and Selectivity

While exploring the biological activities of this compound, it is essential to evaluate its cytotoxicity to ensure selectivity towards bacterial cells over human cells. Preliminary data suggest that modifications to the oxadiazole ring can lead to decreased cytotoxic effects while maintaining antibacterial efficacy .

Table 2: Cytotoxicity Profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with derivatives bearing modified aryl or heterocyclic groups. A notable analog is N-(4-fluoro-2-methylphenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine–hydrogen chloride (1/1) (ID: P702-0045), which replaces the 4-chlorophenyl group with a 4-fluoro-2-methylphenyl substituent and exists as an HCl salt . Key differences include:

Key Observations :

- The HCl salt form of P702-0045 improves aqueous solubility, a critical factor for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.